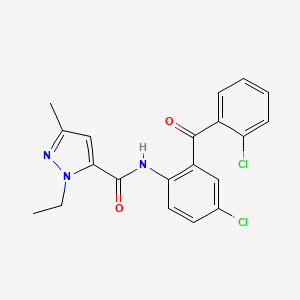

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Description

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring dual chloro-substituents on the phenyl rings and a 1-ethyl-3-methylpyrazole core. Its structure combines a 2-chlorobenzoyl group at the ortho position of a 4-chlorophenyl ring, linked via a carboxamide bridge to the pyrazole moiety.

Properties

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-ethyl-5-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2N3O2/c1-3-25-18(10-12(2)24-25)20(27)23-17-9-8-13(21)11-15(17)19(26)14-6-4-5-7-16(14)22/h4-11H,3H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOJGIYIYRCVLLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, identified by the CAS number 1172368-49-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structure, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 402.3 g/mol |

| IUPAC Name | This compound |

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Anti-inflammatory Activity

Studies have shown that derivatives of pyrazoles can inhibit key signaling pathways involved in inflammation. For instance, compounds similar to this compound have been noted for their ability to inhibit the release of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This activity is linked to the inhibition of mitogen-activated protein kinase (MAPK) pathways, specifically p38 MAPK and its downstream targets like MK2 .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

- Cell Line Studies : In vitro assays demonstrated that related pyrazole derivatives inhibited cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively .

- Mechanism of Action : The mechanism underlying the anticancer effects includes the induction of apoptosis through cell cycle arrest at the G2/M phase, along with modulation of pro-apoptotic and anti-apoptotic gene expressions (e.g., downregulation of Bcl-2 and upregulation of Bax) .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar pyrazole compounds, providing insights into their therapeutic potential:

- Study on MK2 Inhibition : A study highlighted that specific pyrazole derivatives could effectively inhibit MK2, which plays a crucial role in inflammatory responses. This inhibition correlated with reduced TNF-α release in cellular models .

- Cytotoxicity Profiles : Another investigation assessed a series of pyrazole compounds for cytotoxicity against various cancer cell lines, revealing that certain modifications at the N1 position significantly affected their antiproliferative activity .

- Structure–Activity Relationship (SAR) : Research into SAR indicated that introducing specific substituents could enhance biological activity while minimizing toxicity to normal cells. For example, alterations in aryl moieties led to varying degrees of anticancer efficacy and selectivity towards cancerous versus healthy cells .

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Anti-inflammatory Activity

Studies show that derivatives of pyrazoles can inhibit key signaling pathways involved in inflammation. For instance, compounds similar to N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide have demonstrated the ability to inhibit the release of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. This activity is linked to the inhibition of mitogen-activated protein kinase (MAPK) pathways, particularly p38 MAPK and its downstream targets like MK2 .

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

Cell Line Studies : In vitro assays demonstrated that related pyrazole derivatives inhibited cell proliferation in cancer cell lines such as HepG2 (liver cancer) and HeLa (cervical cancer). The mean growth inhibition percentages were reported at 54.25% and 38.44%, respectively .

Mechanism of Action : The mechanism underlying the anticancer effects includes the induction of apoptosis through cell cycle arrest at the G2/M phase, along with modulation of pro-apoptotic and anti-apoptotic gene expressions (e.g., downregulation of Bcl-2 and upregulation of Bax) .

Case Studies and Research Findings

Several studies have focused on the biological activity of similar pyrazole compounds, providing insights into their therapeutic potential:

Study on MK2 Inhibition : A study highlighted that specific pyrazole derivatives could effectively inhibit MK2, which plays a crucial role in inflammatory responses. This inhibition correlated with reduced TNF-α release in cellular models .

Cytotoxicity Profiles : Another investigation assessed a series of pyrazole compounds for cytotoxicity against various cancer cell lines, revealing that specific modifications at the N1 position significantly affected their antiproliferative activity .

Structure–Activity Relationship (SAR) : Research into SAR indicated that introducing specific substituents could enhance biological activity while minimizing toxicity to normal cells. For example, alterations in aryl moieties led to varying degrees of anticancer efficacy and selectivity towards cancerous versus healthy cells .

Comparison with Similar Compounds

Structural Features

The target compound is compared to structurally related pyrazole carboxamides from the evidence (Table 1). Key variations include:

- Substituents on the phenyl rings: Chloro, fluoro, methyl, and cyano groups.

- Pyrazole core modifications : Ethyl, methyl, and aryl substitutions.

- Functional groups : Carboxamide linkages, ester derivatives, and hydrazide extensions.

Table 1: Structural Comparison of Pyrazole Carboxamide Derivatives

Physicochemical Properties

Melting points (mp) and spectroscopic data highlight the impact of substituents:

- Chlorine atoms : Higher mp in chlorinated derivatives (e.g., 3b: 171–172°C vs. 3c: 123–125°C) due to increased molecular symmetry and intermolecular interactions .

- Fluorine substitution: Compound 3d (4-fluorophenyl) exhibits a higher mp (181–183°C) than non-halogenated analogs, reflecting enhanced stability .

- Trifluoromethyl groups : The CF₃-substituted compound in likely has distinct solubility profiles due to the hydrophobic trifluoromethyl group .

Table 3: Melting Points and Spectral Data

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves multi-step condensation reactions. For example, pyrazole carboxamide derivatives are often synthesized via:

- Step 1 : Formation of the pyrazole core through cyclization of β-ketoesters or hydrazine derivatives.

- Step 2 : Introduction of substituents (e.g., 1-ethyl-3-methyl groups) via alkylation or nucleophilic substitution.

- Step 3 : Coupling the pyrazole moiety to a chlorobenzoyl-substituted phenyl group using carbodiimide-mediated amidation or Ullmann-type coupling . Optimization of reaction conditions (e.g., solvent, catalyst, temperature) is critical to improve yields, as noted in studies of analogous pyrazole carboxamides .

Q. How is the structural characterization of this compound validated?

Structural confirmation relies on spectroscopic and crystallographic techniques:

- NMR Spectroscopy : H and C NMR are used to verify substituent positions and connectivity. For example, aromatic protons in the chlorobenzoyl group typically appear as doublets in the range of 7.2–8.0 ppm .

- X-ray Diffraction : Single-crystal X-ray analysis provides precise bond lengths, angles, and crystal packing. Monoclinic systems (e.g., space group P2₁/n) with Z = 4 are common for similar pyrazole derivatives .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are recommended for preliminary biological evaluation?

Standard assays include:

- Enzyme Inhibition Studies : For target enzymes (e.g., kinases, proteases), measure IC values using fluorogenic substrates or ELISA.

- Cytotoxicity Screening : Use cell lines (e.g., HeLa, HEK293) with MTT or resazurin assays to assess viability at 24–72 hours .

- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with biomolecules .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound's bioactivity?

- Molecular Docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., kinases). Focus on hydrogen bonding with active-site residues (e.g., Asp86 in MAPK) and hydrophobic interactions with chlorophenyl groups .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to prioritize derivatives. For example, trifluoromethyl groups may enhance membrane permeability but reduce solubility .

- MD Simulations : Assess stability of ligand-protein complexes over 100+ ns trajectories to identify critical binding motifs .

Q. How should contradictory activity data across studies be addressed?

Discrepancies in IC or selectivity may arise from:

- Assay Conditions : Differences in buffer pH, ionic strength, or co-solvents (e.g., DMSO concentration) can alter ligand-protein interactions. Standardize protocols across labs .

- Protein Conformational States : Crystallographic vs. solution-state structures may exhibit varying binding pockets. Use mutagenesis (e.g., Ala-scanning) to validate key residues .

- Compound Purity : Confirm purity (>95%) via HPLC and characterize stereochemistry (if applicable) using chiral columns .

Q. What strategies improve in vivo bioavailability of this compound?

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to enhance solubility. For example, masking the carboxamide as an ethyl ester improved oral bioavailability in a related pyrazole derivative .

- Formulation Optimization : Use nanocarriers (e.g., liposomes) or co-solvents (e.g., PEG 400) to increase plasma half-life.

- Metabolic Stability : Perform microsomal assays (e.g., human liver microsomes) to identify metabolic hotspots (e.g., oxidation of the ethyl group) .

Methodological Tables

Table 1 : Representative X-ray Crystallographic Data for Analogous Pyrazole Carboxamides

| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|

| 1-[(6-Chloro-3-pyridyl)methyl]-... | P2₁/n | 10.07 | 5.14 | 40.99 | 96.45 | |

| 5-(4-Chlorophenyl)-1-(2,4-dichloro...) | P-1 | 9.83 | 11.02 | 12.34 | 89.7 |

Table 2 : Comparative IC Values for Pyrazole Derivatives

| Compound | Target Enzyme | IC (nM) | Assay Type | Reference |

|---|---|---|---|---|

| Analog A (trifluoromethyl-substituted) | Kinase X | 12 ± 2 | Fluorescence | |

| Analog B (chlorobenzoyl-substituted) | Protease Y | 45 ± 5 | ELISA |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.